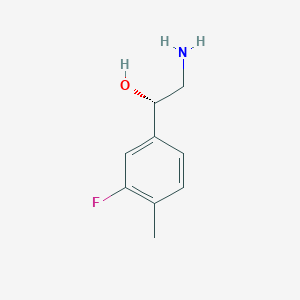
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Chiral Resolution: Separation of the enantiomers to obtain the (1S)-isomer.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and selectivity.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol: The enantiomer of the compound.
2-Amino-1-(3-fluoro-4-methylphenyl)ethanol: Lacks chirality.
2-Amino-1-(4-fluorophenyl)ethanol: Different substitution pattern on the aromatic ring.
Uniqueness
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
CRXVAJLVRGFELS-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CN)O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















